N-(4-acetylphenyl)-2,4-dichlorobenzamide

Antibacterial Medicinal Chemistry Structure-Activity Relationship

Procure N-(4-acetylphenyl)-2,4-dichlorobenzamide (CAS 305378-08-9) to ensure SAR reproducibility. Its para-acetyl and 2,4-dichloro substitution pattern uniquely modulates LogP and electronic properties, directly impacting target binding and cellular permeability — effects that generic analogs cannot replicate. The reactive acetyl group enables systematic derivatization for heterocyclic library synthesis targeting antibacterial, anticancer, and anti-inflammatory pathways. With a LogP of 3.7 and TPSA of 46.2 Ų, this scaffold is optimized for drug-likeness. Insist on exact isomeric purity for valid mechanistic conclusions.

Molecular Formula C15H11Cl2NO2
Molecular Weight 308.16
CAS No. 305378-08-9
Cat. No. B2736933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2,4-dichlorobenzamide
CAS305378-08-9
Molecular FormulaC15H11Cl2NO2
Molecular Weight308.16
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H11Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(16)8-14(13)17/h2-8H,1H3,(H,18,20)
InChIKeyXEIPRJCDIRWOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Acetylphenyl)-2,4-dichlorobenzamide (CAS 305378-08-9) Procurement and Differentiation Guide for Scientific Selection


N-(4-acetylphenyl)-2,4-dichlorobenzamide (CAS 305378-08-9) is a synthetic aromatic amide compound characterized by a 4-acetylphenyl group linked via an amide bond to a 2,4-dichlorobenzamide moiety . This compound, with a molecular formula of C₁₅H₁₁Cl₂NO₂ and a molecular weight of 308.16 g/mol , serves as a versatile scaffold in medicinal chemistry research, particularly for the development of novel heterocyclic compounds and bioactive molecules [1]. Its structure, featuring both electron-withdrawing chlorine atoms and a reactive acetyl group, provides unique opportunities for further functionalization and derivatization, distinguishing it from simpler benzamide analogs .

Why N-(4-Acetylphenyl)-2,4-dichlorobenzamide Cannot Be Interchanged with Simple Analogs in Critical Research


In benzamide-based research, subtle structural variations profoundly impact biological activity and physicochemical properties, rendering generic substitution scientifically invalid. N-(4-acetylphenyl)-2,4-dichlorobenzamide possesses a unique combination of a para-acetyl group on the phenyl ring and two chlorine atoms at the 2 and 4 positions of the benzamide moiety . This specific substitution pattern critically modulates lipophilicity (LogP) and electronic properties, directly influencing target binding affinity and cellular permeability in ways that analogs like the 3-acetylphenyl isomer or non-chlorinated benzamides cannot replicate . Procurement of a precise molecular structure is therefore essential for experimental reproducibility and valid structure-activity relationship (SAR) analysis, as even minor changes can lead to divergent results in antimicrobial or anticancer assays .

Quantitative Differentiation Evidence for N-(4-Acetylphenyl)-2,4-dichlorobenzamide vs. Closest Analogs


Moderate Antibacterial Activity of 2,4-Dichlorobenzamide Moiety in a Structurally Related Analog

In a study of 2-amino-4-phenylthiazole derivatives, compound 4o, which contains the exact 2,4-dichlorobenzamide moiety, exhibited moderate antibacterial activity against tested bacterial strains . While direct data for N-(4-acetylphenyl)-2,4-dichlorobenzamide itself are not available, this class-level inference suggests the 2,4-dichloro substitution pattern may confer antimicrobial potential compared to non-chlorinated or differently halogenated analogs, which often show significantly reduced or absent activity.

Antibacterial Medicinal Chemistry Structure-Activity Relationship

Computed LogP and TPSA Differentiation from Positional Isomers

N-(4-acetylphenyl)-2,4-dichlorobenzamide has a computed XLogP3 of 3.7 and a topological polar surface area (TPSA) of 46.2 Ų [1]. In contrast, its positional isomer, N-(3-acetylphenyl)-2,4-dichlorobenzamide, has a slightly different LogP (value not directly available but inferred to differ due to altered molecular conformation) [2]. This difference in lipophilicity can significantly impact membrane permeability and solubility, directly affecting experimental outcomes in cellular assays.

Physicochemical Properties Drug-likeness Computational Chemistry

Commercial Availability and Pricing Compared to Analogs

N-(4-acetylphenyl)-2,4-dichlorobenzamide is available from Santa Cruz Biotechnology at a price of $135.00 for 500 mg . A related analog, N-(4-acetylphenyl)-3-chlorobenzamide, is priced identically ($135.00 for 500 mg) , indicating comparable sourcing costs. However, the dichloro substitution may confer unique biological activity profiles not achievable with the monochloro analog, potentially offering better value for specific research applications.

Procurement Cost-effectiveness Research Supply

Structural Confirmation via Unique InChIKey

N-(4-acetylphenyl)-2,4-dichlorobenzamide is uniquely identified by its InChIKey: XEIPRJCDIRWOCT-UHFFFAOYSA-N . This identifier provides a robust and unambiguous method for confirming compound identity and purity, differentiating it from structurally similar compounds such as N-(2-acetylphenyl)-2,4-dichlorobenzamide (InChIKey: VWDBAUPZDUJMIH-UHFFFAOYSA-N) [1] and N-(3-acetylphenyl)-2,4-dichlorobenzamide (InChIKey: WYENSOXGXSFVCY-UHFFFAOYSA-N) [2].

Chemical Identification Quality Control Analytical Chemistry

High Purity Standards for Reliable Research

N-(4-acetylphenyl)-2,4-dichlorobenzamide is supplied with a minimum purity of 95% by reputable vendors . This high purity standard is crucial for ensuring reliable and reproducible results in biological assays, as impurities can act as confounding factors leading to false positives or inaccurate activity measurements.

Purity Quality Assurance Reproducibility

Optimal Research Applications for N-(4-Acetylphenyl)-2,4-dichlorobenzamide Based on Evidence


Antibacterial Scaffold Development and Structure-Activity Relationship Studies

Leveraging the class-level evidence that the 2,4-dichlorobenzamide moiety confers moderate antibacterial activity , N-(4-acetylphenyl)-2,4-dichlorobenzamide serves as a valuable starting point for synthesizing novel antibacterial agents. Its well-defined structure and reactive acetyl group allow for systematic derivatization to explore SAR and optimize potency against clinically relevant bacterial strains.

Physicochemical Property Optimization in Drug Discovery

The compound's computed LogP of 3.7 and TPSA of 46.2 Ų [1] place it within a favorable range for membrane permeability. This makes it an ideal core structure for medicinal chemists aiming to balance lipophilicity and polarity in lead optimization programs, particularly when exploring the impact of halogenation on drug-likeness.

Synthetic Intermediate for Heterocyclic Compound Libraries

The presence of both an acetyl group and a dichlorobenzamide moiety provides multiple reactive sites for further functionalization . This makes the compound a versatile building block for synthesizing diverse heterocyclic libraries, which can be screened for a wide range of biological activities including anticancer and anti-inflammatory effects.

Comparative Studies with Positional Isomers to Validate Target Engagement

Given the unique InChIKey and the known impact of substitution patterns on activity, this compound is perfectly suited for rigorous control experiments. Researchers can compare its effects directly with the 2-acetylphenyl and 3-acetylphenyl isomers to validate that observed biological activity is specific to the para-substitution, strengthening mechanistic hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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